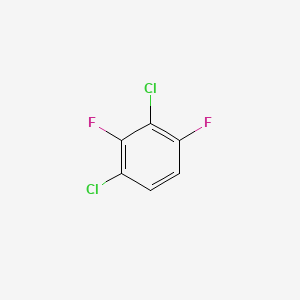

1,3-Dichloro-2,4-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHNTJXRSWNSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190053 | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-37-3 | |

| Record name | 1,3-Dichloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1,3 Dichloro 2,4 Difluorobenzene and Its Congeners

Conventional and Emerging Synthesis Strategies for Halogenated Benzene (B151609) Rings

The synthesis of polysubstituted halogenated benzenes like 1,3-dichloro-2,4-difluorobenzene relies on a toolkit of reactions that can introduce halogen atoms at specific positions on the aromatic ring. These methods range from direct halogenation to more nuanced strategies involving functional group transformations.

Regioselective Halogenation Approaches

Regioselective halogenation is fundamental to the synthesis of specifically substituted aromatic compounds. The position of an incoming electrophile during electrophilic aromatic substitution is directed by the substituents already present on the ring. Halogens are deactivating yet ortho-, para-directing. This means that while they slow down the rate of reaction, they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them.

In the context of synthesizing this compound, starting from a difluorinated benzene, for example, 1,3-difluorobenzene (B1663923), the two fluorine atoms would direct subsequent chlorination. Fluorine's strong inductive electron withdrawal deactivates the ring, making further substitution challenging, but its ability to donate electrons through resonance directs incoming electrophiles to the ortho and para positions. jmu.edu

The choice of halogenating agent and reaction conditions is also critical for controlling selectivity. For instance, regioselective halogenation of arenes can be achieved with N-halosuccinimides in fluorinated alcohols under mild conditions, yielding a variety of halogenated arenes in good yields and with high regioselectivity. nih.gov Radical halogenation presents another pathway, though its selectivity can differ; chlorination is often less selective than bromination, which tends to favor substitution at the more substituted carbon. youtube.com

Directed Fluorination and Chlorination Techniques

Directed fluorination and chlorination techniques employ specific reagents and catalysts to achieve substitution at a desired position, often overcoming the inherent directing effects of the substrate.

One method for direct fluorination involves the use of powerful electrophilic fluorinating agents. For example, the synthesis of 1-chloro-2,4-difluorobenzene (B74516) has been demonstrated through the reaction of a substituted benzene with xenon difluoride in the presence of a boron trifluoride-diethyl ether complex. chemicalbook.com This method highlights the use of potent reagents to achieve fluorination under specific conditions.

A multi-step synthesis route starting from 2,4-difluorochlorobenzene to produce 1,3-difluorobenzene involves nitration, fluorination, chlorination, and dechlorination steps. guidechem.com This sequence underscores how a combination of reactions, including directed chlorination and subsequent transformations, can be used to build a complex substitution pattern. The initial halogen substituents guide the nitration step, and subsequent reactions modify the substitution pattern to achieve the desired product. guidechem.com Aromatic chlorination is a classic electrophilic aromatic substitution reaction, often employing chlorine gas (Cl₂) and a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to generate the electrophile. youtube.com

Synthesis via Halogen Exchange Reactions (e.g., Finkelstein-type Transformations)

Halogen exchange reactions provide an alternative route to introduce specific halogens, particularly when direct halogenation is difficult or lacks the required regioselectivity. The Finkelstein reaction, traditionally used for alkyl halides, involves the exchange of one halogen for another. wikipedia.orgbyjus.com

This concept has been extended to aryl halides in what is known as the "aromatic Finkelstein reaction." wikipedia.org Aryl chlorides and bromides, which are typically unreactive to simple nucleophilic substitution, can undergo halogen exchange when catalyzed by transition metals. wikipedia.org Copper(I) iodide, often in combination with diamine ligands, is a common catalyst for converting aryl bromides into the more reactive aryl iodides. organic-chemistry.orgacs.org Nickel-based catalysts have also been employed for these transformations. wikipedia.orgnih.gov

A crucial application of this methodology in the context of the target molecule is the "Halex reaction," a type of nucleophilic aromatic substitution where an activated aryl chloride or bromide is converted to an aryl fluoride (B91410). nih.gov This is particularly useful for introducing fluorine atoms. For instance, a synthesis route for 1,3-difluorobenzene from 2,4-difluorochlorobenzene utilizes a halogen exchange fluorination, which advantageously avoids the often cumbersome diazotization reactions. guidechem.com The conversion of chlorocarbons to fluorocarbons can be achieved using reagents like potassium fluoride in polar solvents such as dimethylformamide or dimethyl sulfoxide. wikipedia.org

| Aryl Bromide Substrate | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 4-Bromo-m-xylene | 1,2-Diamine | Dioxane | 110 | 24 | ~99 |

| 1-Bromo-4-(trifluoromethyl)benzene | 1,2-Diamine | Dioxane | 110 | 24 | ~99 |

| 4-Bromobenzonitrile | 1,2-Diamine | Dioxane | 110 | 24 | ~99 |

| Methyl 4-bromobenzoate | 1,2-Diamine | Dioxane | 110 | 24 | ~99 |

| 4-Bromotoluene | None | Dioxane | 110 | 24 | <1 |

Table 1. Copper-Catalyzed Aromatic Finkelstein Reaction for the Conversion of Aryl Bromides to Aryl Iodides. Data sourced from Klapars & Buchwald (2002). organic-chemistry.orgacs.org This table illustrates the high efficiency of the copper-catalyzed halogen exchange when a diamine ligand is used, compared to the uncatalyzed reaction.

Diazotization-Based Synthetic Routes (e.g., Balz-Schiemann Analogues)

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgjk-sci.com The process involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then converted to a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgjk-sci.com Thermal or photochemical decomposition of this salt yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. nih.govwikipedia.orgacs.org

Innovations in the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can improve yields for certain substrates. wikipedia.orgjk-sci.com Additionally, modifying reaction conditions, such as using low- or non-polar solvents like chlorobenzene (B131634) or hexane, can enable effective fluorination at lower temperatures or under visible-light irradiation. nih.govresearchgate.net

| Arylamine Precursor | Product | Yield (%) | Conditions |

| Aniline (B41778) | Fluorobenzene (B45895) | 97 | Blue LEDs, Hexane, 25°C, 36h |

| 4-Nitroaniline | 1-Fluoro-4-nitrobenzene | 86 | 80°C, PhCl, 36h |

| 4-Aminobenzonitrile | 4-Fluorobenzonitrile | 90 | Blue LEDs, PhCl, 25°C, 36h |

| 2-Fluoroaniline (B146934) | 1,2-Difluorobenzene (B135520) | 83 | 60°C, PhCl, 36h |

Table 2. Selected Examples of Catalyst- and Additive-Free Balz-Schiemann Reactions in Different Solvents. Data sourced from ACS Omega (2021). acs.org This table highlights the versatility of the modern Balz-Schiemann reaction under various conditions.

Advanced Synthetic Methodologies and Process Intensification

In modern chemical manufacturing, there is a strong drive towards process intensification—the development of innovative equipment and techniques that offer significant improvements over conventional batch processes. unito.it These improvements include enhanced reaction kinetics, faster and simpler downstream processing, reduced waste, and increased safety. frontiersin.org For industrial organic synthesis, which can be time- and energy-intensive, moving away from traditional batch reactors towards continuous-flow methods and other enabling technologies is a key goal. unito.itfrontiersin.org

Process intensification strategies are diverse, encompassing the use of alternative energy sources like microwaves and ultrasound, as well as novel reactor designs such as microreactors and spinning disc reactors. unito.itpsecommunity.org The aim is to create more sustainable, efficient, and cost-effective chemical production. unito.it

Continuous Flow Reactor Applications in Halobenzene Synthesis

Continuous flow reactors are a prime example of process intensification, offering superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for hazardous reactions. researchgate.netyoutube.com The synthesis of halogenated benzenes, which often involves highly exothermic or potentially explosive intermediates like diazonium salts, is particularly well-suited for flow chemistry. acs.org

The Balz-Schiemann reaction has been successfully adapted to continuous flow systems. A process for converting 2-fluoroaniline to 1,2-difluorobenzene was developed using a photochemically induced fluorodediazoniation step in a continuous flow mode. acs.org This approach allows for the safe in-situ generation and immediate consumption of the diazonium salt intermediate. Similarly, an expeditious process for synthesizing 1,3-difluorobenzene from 2,4-difluoroaniline (B146603) was developed using a continuous-flow reactor, achieving rapid reaction times by leveraging the improved heat and mass transfer of the system. researchgate.net These flow protocols often eliminate the need to isolate the potentially explosive aryl diazonium salt intermediates, a significant limitation in the scalability of traditional batch methods. researchgate.net

| Reaction | Mode | Residence Time | Temperature (°C) | Yield (%) |

| Diazotization of 2,4-difluoroaniline | Continuous Flow | 10 s | 20 | >95 |

| Fluorodediazoniation | Continuous Flow | 2 min | 120 | 85 (overall) |

| Diazotization of 2-fluoroaniline | Batch | 15 min | 30 | Quantitative |

| Photochemical Fluorodediazoniation | Continuous Flow | 30 min | 25 | 86 |

Table 3. Comparison of Batch and Continuous Flow Processes for Diazotization-Based Syntheses. Data sourced from various studies on flow synthesis of difluorobenzenes. acs.orgresearchgate.net This table demonstrates the significant reduction in reaction time and the high yields achievable with continuous flow technology.

Catalytic Pathways for Selective Functionalization

The introduction of chlorine atoms onto a pre-existing difluorobenzene ring system via electrophilic aromatic substitution is a primary strategy for the synthesis of this compound. The regioselectivity of this chlorination is governed by the directing effects of the fluorine atoms and the choice of catalyst.

In the case of 1,3-difluorobenzene, the fluorine atoms are ortho, para-directing. However, due to steric hindrance at the C2 position between the two fluorine atoms, electrophilic attack is favored at the C4 and C6 positions. Dichlorination would therefore be expected to yield a mixture of isomers, including the desired this compound. The selective synthesis of the target molecule often requires careful control of reaction conditions and the use of specific catalytic systems to enhance the desired regioselectivity.

Lewis acids are commonly employed as catalysts in electrophilic chlorination reactions. These catalysts function by activating the electrophile, typically molecular chlorine, rendering it more susceptible to attack by the aromatic ring.

| Catalyst System | Substrate | Product(s) | Observations |

| Iron (III) Chloride (FeCl₃) | Benzene | Chlorobenzene | Standard catalyst for aromatic chlorination. |

| Aluminum Chloride (AlCl₃) | Toluene | o- and p-Chlorotoluene | Demonstrates regioselectivity based on the directing group. |

| Xenon Difluoride (XeF₂) / Boron Trifluoride Etherate (BF₃·Et₂O) | Substituted Benzenes | Fluorinated Benzenes | A method for fluorination, principles can be extended to chlorination with appropriate reagents. chemicalbook.com |

| Palladium on Carbon (Pd/C) | 2,4-Difluorochlorobenzene | 1,3-Difluorobenzene | Used for catalytic dehalogenation, indicating the utility of palladium in manipulating halogenated benzenes. google.com |

This table presents catalytic systems used in related halogenation and dehalogenation reactions, providing a basis for potential application in the synthesis of this compound.

While specific catalytic data for the direct dichlorination of 1,3-difluorobenzene to selectively yield the 1,3-dichloro-2,4-difluoro isomer is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution suggest that a Lewis acid catalyst would be a viable approach. The challenge lies in controlling the reaction to favor the desired isomer over other possible dichlorinated products.

Multistep Convergent Synthesis of Dichloro-difluorobenzene Architectures

A plausible convergent synthesis for this compound could start from a more highly substituted and readily available precursor, such as a dichlorofluoroaniline. The Sandmeyer reaction, a well-established method for converting an amino group into a halide, presents a key transformation in such a synthetic plan. organic-chemistry.orgchemicalbook.com

Proposed Convergent Synthetic Route:

Starting Material: 2,4-Dichloro-6-fluoroaniline.

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding this compound.

Another potential multistep approach involves the sequential halogenation of a simpler starting material. For instance, starting with 1,3-difluorobenzene, a selective monochlorination could be performed, followed by a second controlled chlorination to introduce the second chlorine atom at the desired position. The success of such a strategy would heavily rely on the ability to control the regioselectivity of each chlorination step.

A patent for the preparation of difluorobenzenes describes a multistep process involving the fluorination of a dichlorobenzoyl chloride, conversion to a difluorobenzaldehyde, and subsequent decarbonylation. google.com While not directly applied to the target molecule, this highlights the feasibility of building the difluorobenzene core through a series of transformations.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product distributions. For the synthesis of this compound, the mechanisms of electrophilic aromatic substitution and the Sandmeyer reaction are of primary importance.

Elucidation of Reaction Intermediates and Transition States

Electrophilic Aromatic Chlorination: The mechanism of electrophilic chlorination of an aromatic ring proceeds through a two-step addition-elimination pathway.

Formation of the σ-complex (arenium ion): The electrophile (e.g., Cl⁺ generated from Cl₂ and a Lewis acid catalyst) is attacked by the π-electrons of the aromatic ring. This step is typically the rate-determining step as it involves the disruption of the aromatic system. The resulting intermediate is a resonance-stabilized carbocation known as a σ-complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the ring.

In the context of 1,3-difluorobenzene, the position of chlorination is directed by the fluorine substituents. The transition states leading to the different possible σ-complexes will have different energies, and the pathway with the lowest activation energy will be favored. The stability of the intermediate σ-complex is a key factor in determining the regioselectivity.

Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is believed to involve radical intermediates.

Reduction of the Copper(I) salt: The Cu(I) salt reduces the diazonium salt to form an aryl radical and nitrogen gas.

Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, which is formed in the initial reduction step, to yield the final chlorinated product and regenerate the Cu(I) catalyst.

Investigations into the reduction steps of Sandmeyer reactions have suggested that for chlorination, the process is consistent with an inner-sphere mechanism. researchgate.net

Kinetic Studies in Synthetic Optimization

Kinetic studies provide quantitative data on reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. This information is invaluable for optimizing reaction conditions to maximize yield and selectivity.

Kinetic studies on the chlorination of benzene and its derivatives have been conducted, providing insights into the relative rates of reaction and the factors that influence them. masterorganicchemistry.com These studies can serve as a guide for predicting the reactivity of difluorobenzenes and for designing experiments to optimize the synthesis of the desired dichlorodifluoro isomer.

The rate of a Sandmeyer reaction is also dependent on the nature of the diazonium salt and the reaction conditions. The stability of the diazonium salt is a critical factor, as these intermediates can be explosive. chemicalbook.com Continuous flow reactors are increasingly being used for diazotization reactions to improve safety by minimizing the accumulation of the unstable diazonium intermediate. researchgate.net

Chemical Reactivity and Mechanistic Exploration of 1,3 Dichloro 2,4 Difluorobenzene

Electrophilic Aromatic Substitution Reactions of 1,3-Dichloro-2,4-difluorobenzene

Electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation. The cumulative effect of the four halogen atoms renders the benzene (B151609) ring highly electron-deficient and thus, strongly deactivated towards attack by electrophiles.

Deactivating Effects of Halogen Substituents on Electrophilic Attack

All halogen substituents exhibit a dual electronic effect: they withdraw electron density from the aromatic ring through the inductive effect (-I) and donate electron density through the resonance effect (+R). For all halogens, the inductive effect outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack. jmu.edu

In this compound, the presence of four such substituents creates a significant electron-poor environment. Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect, which strongly deactivates the ring. Although chlorine is less electronegative than fluorine, its inductive effect further contributes to the deactivation. Consequently, forcing conditions, such as strong acids and high temperatures, are typically required to achieve electrophilic substitution. The high degree of deactivation makes this substrate significantly less reactive than benzene or even monochlorobenzene in EAS reactions.

Regioselectivity and Ortho/Para Directing Influences

Despite their deactivating nature, halogen substituents are ortho/para directors. In this compound, electrophilic attack can theoretically occur at two positions: C5 or C6. The directing influence of each halogen atom on these positions must be considered:

Fluorine at C2: Directs ortho to C1 (Cl) and C3 (Cl).

Chlorine at C3: Directs ortho to C2 (F) and C4 (F).

Fluorine at C4: Directs ortho to C3 (Cl) and C5 (unsubstituted), and para to C1 (Cl).

Chlorine at C1: Directs ortho to C2 (F) and C6 (unsubstituted), and para to C4 (F).

The positions C5 and C6 are the only ones available for substitution. The C5 position is ortho to the fluorine at C4, while the C6 position is ortho to the chlorine at C1. Research into the nitration of this compound provides insight into the regiochemical outcome. The synthesis of 3,5-dichloro-2,4-difluoronitrobenzene has been documented, indicating that nitration occurs preferentially at the C5 position. google.com

| Reaction | Reagents | Position of Attack | Product | Reference |

| Nitration | Nitrating Agent | C5 | 3,5-Dichloro-2,4-difluoronitrobenzene | google.com |

This outcome suggests that the directing effect of the fluorine atom at C4 towards its ortho position (C5) is the dominant influence, leading to substitution at this site.

Nucleophilic Aromatic Substitution Reactions of this compound

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced when strong electron-withdrawing groups are present, a role fulfilled by the four halogen atoms.

Halogen Displacement by Various Nucleophiles (e.g., Aminolysis, Thiolation, Etherification)

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org In this compound, both chlorine and fluorine atoms can act as leaving groups.

Aminolysis: The displacement of a halide by an amine or ammonia (B1221849) is a key method for synthesizing substituted anilines. For instance, the reaction with ammonia or other amine nucleophiles would be expected to yield a substituted difluoro-dichloro-aniline. The synthesis of 2,4-dichloro-3,5-difluoroaniline (B1601525) has been reported, highlighting the utility of aminolysis reactions on related polychlorofluorobenzenes. googleapis.comchemscene.com

Thiolation: Thiolates are potent nucleophiles that can displace halides from activated aromatic rings to form aryl thioethers. The reaction of this compound with a thiol, such as sodium thiophenoxide, would lead to the corresponding thioether. Studies on the thiolation of similar polyhalogenated benzenes show that such reactions proceed, though sometimes with competing processes like dehalogenation. vanderbilt.edu

Etherification: Alkoxides and phenoxides can serve as nucleophiles to displace halides, resulting in the formation of ethers. Reaction with a nucleophile like sodium methoxide (B1231860) would be expected to displace one of the halogens to form a methoxy-dichloro-difluorobenzene derivative.

Impact of Fluorine and Chlorine on Reaction Rates and Pathways

In SNAr reactions, the rate is determined by two main factors: the stability of the Meisenheimer intermediate and the leaving group's ability to depart.

Ring Activation: The rate-determining step is typically the formation of the negatively charged Meisenheimer complex. Electron-withdrawing groups stabilize this intermediate, accelerating the reaction. Fluorine's high electronegativity makes it more effective at stabilizing the negative charge of the intermediate via the inductive effect compared to chlorine. Therefore, nucleophilic attack is generally favored at carbon atoms bearing fluorine substituents.

Leaving Group Ability: In SNAr reactions, the C-F bond is broken more readily than the C-Cl bond. This is because the high polarity of the C-F bond facilitates the initial attack by the nucleophile, and fluoride (B91410) is a competent leaving group in this context. This contrasts with SN1 and SN2 reactions where iodide is the best leaving group.

Consequently, in this compound, nucleophilic substitution is anticipated to occur preferentially at the C2 or C4 positions, leading to the displacement of a fluorine atom. For example, in the reaction of 2,4-difluoro-5-chloronitrobenzene, it is the fluorine atoms that are replaced by nucleophiles. googleapis.com

Catalytic Enhancement of Nucleophilic Substitutions

Given that even with four halogens, the this compound ring is not as strongly activated as, for example, a dinitro-substituted arene, catalytic methods can be employed to enhance SNAr reactivity.

Photoredox Catalysis: Modern methods have demonstrated that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated and even electron-rich fluoroarenes. nih.gov This approach involves the generation of a radical cation from the fluoroarene, which is significantly more electrophilic and susceptible to nucleophilic attack. Such a strategy could be applied to facilitate aminolysis, thiolation, or etherification on this compound under mild conditions.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful catalysts for SNAr reactions. They can facilitate the reaction between aryl aldehydes and perfluoroarenes. acs.org This type of organocatalysis could potentially be adapted to promote the reaction of this compound with various nucleophiles.

| Catalytic Method | Principle | Potential Application | Reference |

| Photoredox Catalysis | Generation of a highly electrophilic radical cation intermediate via single-electron transfer. | Enables SNAr on unactivated fluoroarenes with nucleophiles like amines and carboxylic acids. | nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Activation of reactants to promote nucleophilic attack on the aromatic ring. | Facilitates SNAr reactions, for example, between aldehydes and perfluoroarenes. | acs.org |

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the C-Cl and C-F bonds is a key aspect that can be exploited for selective transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the formation of biaryl structures. libretexts.orglibretexts.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The reactivity of the electrophilic partner in Suzuki-Miyaura coupling is dependent on the nature of the leaving group, with the general trend being I > Br > OTf >> Cl > F. libretexts.org This differential reactivity allows for the selective coupling at the C-Cl positions of this compound while leaving the more robust C-F bonds intact. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity towards less reactive C-Cl bonds. libretexts.org

For instance, the Suzuki-Miyaura reaction of 3,5-dichloro-2,4,6-trifluoropyridine, a heterocyclic analog of this compound, demonstrates the feasibility of selective arylations at the C-Cl positions. researchgate.net Similarly, studies on other dihalogenated aromatic compounds have shown that site-selectivity can be achieved by carefully controlling the reaction conditions and the choice of catalyst and ligands. nih.gov

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling reactions.

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.orgnih.gov |

| Ligand | Electron-rich, bulky phosphines (e.g., PPh₃) libretexts.orgnih.gov |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, NaOH libretexts.orgnih.gov |

| Solvent | Toluene, THF, DMF, Water libretexts.orgyoutube.com |

| Boron Reagent | Arylboronic acids, Arylboronic esters libretexts.org |

While palladium catalysis is prevalent, other transition metals like nickel, copper, and iron have also been utilized in cross-coupling reactions. libretexts.org These alternative methodologies can sometimes offer different reactivity profiles and may be more cost-effective. For instance, nickel catalysts are known to be effective in coupling reactions involving less reactive aryl chlorides.

The exploration of different transition metals can provide access to a broader range of functionalized derivatives of this compound. For example, copper-catalyzed reactions are often used for the formation of carbon-heteroatom bonds, which could be a potential route for further derivatization.

Radical Reactions and Photochemical Transformations

Radical reactions and photochemical methods offer alternative pathways for the functionalization of this compound, particularly for the activation of the strong C-F bonds.

Aryl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. nih.govrsc.org They can be generated from aryl halides through methods such as single-electron transfer (SET) from a photo-excited catalyst or by using stoichiometric reagents. nih.gov In the case of this compound, the homolytic cleavage of a C-Cl bond would generate a 2,4-difluoro-3-chlorophenyl radical.

The reactivity of this aryl radical would be influenced by the presence of the fluorine and chlorine substituents. These electron-withdrawing groups can affect the radical's stability and its subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization. nih.gov For example, aryl radicals generated in the presence of suitable trapping agents can lead to the formation of new C-C or C-heteroatom bonds.

Visible-light photoredox catalysis has emerged as a powerful tool for activating strong chemical bonds under mild conditions. nih.govdiva-portal.org This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate reactive radical intermediates. diva-portal.orgdigitellinc.com

In the context of fluorinated arenes, photoredox catalysis can be employed to activate the typically inert C-F bonds. nih.govdigitellinc.com The process often involves the reduction of the fluoroarene by an excited-state photocatalyst to form a radical anion, which can then undergo fragmentation to release a fluoride ion and generate an aryl radical. This aryl radical can then be trapped by a suitable reagent to form a new bond. This strategy has been successfully applied to the hydrodefluorination and cross-coupling reactions of various organofluorides. digitellinc.com

A general scheme for photoredox-catalyzed C-F bond activation is presented below:

PC + hν → PC * PC * + Ar-F → PC⁺ + [Ar-F]⁻˙ [Ar-F]⁻˙ → Ar˙ + F⁻ Ar˙ + Nu-H → Ar-Nu + H˙

Where PC is the photocatalyst, Ar-F is the fluorinated arene, and Nu-H is a nucleophilic partner.

The photophysical and photochemical properties of fluorinated arenes are of significant interest. Upon absorption of light, these molecules are promoted to an excited state. The nature of this excited state (e.g., ππ* or πσ*) and its subsequent decay pathways determine the photochemical outcome. nih.gov

For highly fluorinated benzenes, the presence of multiple fluorine atoms can lower the energy of the πσ* state, which can lead to different photochemical reactivity compared to non-fluorinated or less-fluorinated analogs. nih.gov The interaction between adjacent C-F bonds can also influence the geometry of the excited state. nih.gov Understanding these excited-state mechanisms is crucial for designing selective photochemical transformations of molecules like this compound. Computational studies, alongside experimental techniques like transient absorption spectroscopy, are valuable tools for elucidating these complex reaction pathways. ubc.caresearchgate.net

Advanced Spectroscopic Characterization and Computational Chemical Analysis

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity, determining the structure, and assessing the purity of 1,3-dichloro-2,4-difluorobenzene.

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei within a molecule. For this compound, ¹⁹F, ¹H, and ¹³C NMR spectra provide definitive structural information.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is particularly informative. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their positions on the aromatic ring and the nature of adjacent substituents. The two non-equivalent fluorine atoms at positions 2 and 4 would be expected to give rise to two distinct signals, each split into a doublet of doublets due to coupling with each other and with the neighboring proton.

¹H NMR: The proton NMR spectrum of this compound would show two signals corresponding to the two non-equivalent aromatic protons. The multiplicity of these signals (as doublets of doublets or more complex patterns) would be determined by coupling to the adjacent fluorine atoms and the other proton.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, six distinct signals would be expected for the six carbon atoms of the benzene (B151609) ring. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling), which can be a valuable tool for signal assignment. Carbons attached to chlorine will also show a distinct chemical shift. youtube.comthieme-connect.de

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹⁹F (at C-2) | Varies | dd |

| ¹⁹F (at C-4) | Varies | dd |

| ¹H (at C-5) | ~7.0-7.5 | ddd |

| ¹H (at C-6) | ~7.0-7.5 | ddd |

| ¹³C (C-1) | ~120-130 | d |

| ¹³C (C-2) | ~150-160 | d (¹JCF) |

| ¹³C (C-3) | ~120-130 | d |

| ¹³C (C-4) | ~150-160 | d (¹JCF) |

| ¹³C (C-5) | ~115-125 | d |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for analyzing volatile compounds like this. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (182.98 g/mol ). nih.govcalpaclab.com The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Common fragmentation pathways would involve the loss of chlorine and fluorine atoms or the entire substituent groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 182/184/186 | [M]⁺ (Molecular ion) |

| 147/149 | [M-Cl]⁺ |

| 163/165 | [M-F]⁺ |

| 112 | [M-2Cl]⁺ |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be characterized by absorption bands corresponding to C-H, C-F, C-Cl, and C=C stretching and bending vibrations.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-F stretching: The C-F stretching vibrations are strong and typically found in the 1100-1400 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibrations are generally observed in the 600-800 cm⁻¹ range.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides complementary information due to different selection rules.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1400 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry offers powerful tools to complement experimental data by providing insights into the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.com For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate spectroscopic properties: Simulating NMR chemical shifts, and vibrational frequencies (IR and Raman spectra) which can be compared with experimental data for structural validation. nih.govresearchgate.net

Determine electronic properties: Calculating properties such as the dipole moment, molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, and frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.

Predict reaction energetics: Investigating the thermodynamics and kinetics of potential reactions involving this compound by calculating the energies of reactants, products, and transition states.

The combination of these advanced spectroscopic and computational methods provides a robust and detailed characterization of this compound, essential for its application in research and development.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio quantum chemistry methods are foundational tools for characterizing the electronic structure of molecules from first principles, without reliance on empirical parameters. These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, electron distribution, and energy levels. For a molecule such as this compound, techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP) are employed. niscpr.res.in

High-level calculations can accurately predict key electronic properties. For instance, DFT calculations using the B3LYP functional with an extensive basis set like 6-311++G(d,p) are utilized to optimize the molecular geometry and calculate fundamental vibrational frequencies. niscpr.res.in Such studies provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data for validation. niscpr.res.in The primary goal is to obtain a reliable prediction of energy levels and identify metastable excited states. aps.org

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents representative data that would be obtained from ab initio calculations. Actual values would be derived from specific computational studies.

| Property | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| Dipole Moment | ~1.5 D | DFT/B3LYP/6-311+G(d,p) | Indicates the molecule's overall polarity, influencing intermolecular interactions. |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311+G(d,p) | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311+G(d,p) | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 6.4 eV | DFT/B3LYP/6-311+G(d,p) | Indicates electronic stability and resistance to excitation. |

Investigation of Potential Energy Surfaces and Conical Intersections

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. Mapping the PES is crucial for understanding chemical reactivity, conformational stability, and photochemical processes. For this compound, the PES would reveal the energy barriers between different rotational conformers (if any) and the pathways for potential dissociation or isomerization reactions.

A critical feature of a PES for polyatomic molecules is the existence of conical intersections, which are points of degeneracy between two or more electronic states. These intersections provide highly efficient pathways for non-radiative decay from an excited electronic state back to the ground state. Investigating these features is computationally intensive, often requiring multi-reference methods like Multi-Reference Configuration Interaction (MRCI). The identification of conical intersections is essential for understanding the photostability and photophysical behavior of halogenated aromatics, as it governs the lifetime of excited states and the quantum yields of photochemical reactions.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into the conformational landscape and the nature of intermolecular interactions. nih.gov

For a semi-rigid molecule like this compound, MD simulations are particularly useful for studying its behavior in a condensed phase (liquid or solid) or in solution. The simulations can reveal:

Conformational Preferences: While the benzene ring is rigid, simulations can explore the preferred orientations of the molecule in different environments.

Intermolecular Interactions: MD can characterize non-covalent interactions with neighboring molecules, such as solvent molecules or other aromatic systems. This includes π-π stacking, where aromatic rings align face-to-face or offset, and halogen bonding, where the electropositive region (σ-hole) on a chlorine atom interacts with a nucleophile.

Solvation Structure: Simulations can determine how solvent molecules arrange around the solute, calculating properties like the radial distribution function and hydration free energy.

The combination of MD simulations with machine learning techniques, such as using an autoencoder to map the conformational landscape, represents an emerging approach to predict new, physically realistic conformations that may not be sampled in standard simulation timescales. nih.gov

Development of Force Fields and Polarizable Models for Halogenated Aromatics

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field—a set of parameters and potential functions that describe the energy of the system. acs.org Standard, non-polarizable force fields often fail to accurately model halogenated compounds because they treat atomic charges as fixed points. This simplification cannot capture the anisotropic distribution of charge around a halogen atom, particularly the phenomenon of the σ-hole—a region of positive electrostatic potential on the halogen atom opposite the covalent bond. nih.govacs.org

To address this, advanced polarizable force fields have been developed:

Drude Oscillator Model: This model extends the classical force field by adding a "Drude particle," a mobile, negatively charged particle attached to an atomic core by a harmonic spring. acs.orgnih.gov This allows the atom's electron cloud to distort in response to the local electric field, creating an induced dipole and providing a more accurate representation of electronic polarization. acs.orgnih.gov This approach has been successfully parameterized for a range of halogenated aliphatic and aromatic compounds. acs.org

Atomic Multipole Models (AMOEBA): These models represent the electrostatic potential more accurately by assigning not just a point charge (monopole) but also dipoles and quadrupoles to each atomic center. acs.org This allows for a sophisticated description of anisotropic charge distributions, which is essential for modeling the σ-hole and capturing the directionality of halogen bonds. nih.govacs.org

The development of these polarizable models is crucial for the accurate simulation of halogenated aromatics like this compound, enabling reliable predictions of their physical properties and interactions in complex chemical and biological systems. nih.govnih.gov

Table 2: Comparison of Force Field Models for Halogenated Aromatics

| Feature | Standard (Non-Polarizable) Force Field | Advanced (Polarizable) Force Field (e.g., Drude, AMOEBA) |

|---|---|---|

| Electrostatics | Fixed partial charges on atoms. | Uses induced dipoles (Drude) or atomic multipoles to model charge anisotropy. nih.gov |

| Halogen Bonding | Poorly described or requires ad-hoc fixes. | Explicitly captures the σ-hole, allowing for accurate modeling of halogen bonds. acs.org |

| Polarization | Treated in an average, implicit way. | Explicitly accounts for electronic polarization in response to the environment. nih.gov |

| Accuracy | Sufficient for general hydrocarbon properties. | Higher accuracy for systems where electrostatic anisotropy is critical. acs.org |

| Computational Cost | Lower. | Significantly higher due to the increased complexity of the model. |

Environmental Chemistry and Mechanistic Toxicology of Polyhalogenated Benzenes

Environmental Fate and Transport of 1,3-Dichloro-2,4-difluorobenzene

The persistence and movement of this compound in the environment are governed by a combination of physical and chemical properties that dictate its partitioning between air, water, and soil, as well as its susceptibility to degradation processes.

Atmospheric Photodegradation Pathways and Products

Once released into the atmosphere, the primary degradation mechanism for aromatic compounds like this compound is through photo-oxidation, initiated predominantly by hydroxyl (OH) radicals. While specific experimental studies on the atmospheric photodegradation of this compound are not extensively documented in the available literature, the pathway can be inferred from the behavior of other chlorinated and fluorinated benzenes.

The process begins with the addition of an OH radical to the aromatic ring, forming a dichlorodifluoro-hydroxycyclohexadienyl radical. In the presence of atmospheric oxygen (O₂), this unstable intermediate can follow several reaction pathways. The most common fate is the formation of dichlorodifluorophenols and the subsequent opening of the aromatic ring. This ring cleavage leads to the formation of various smaller, oxygenated organic compounds and the eventual release of halogen atoms as inorganic species. The specific isomers of the phenolic products would depend on the initial position of the OH radical attack, which is influenced by the electron-donating or -withdrawing effects of the chlorine and fluorine substituents.

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of halogenated benzenes is a critical process for their removal from aquatic and terrestrial environments. While specific microbial degradation pathways for this compound have not been detailed, the mechanisms can be extrapolated from studies on dichlorobenzenes. nih.govnih.govnih.gov

Aerobic biodegradation is typically initiated by bacteria, such as those from the Pseudomonas and Alcaligenes genera, which utilize these compounds as a source of carbon and energy. nih.govnih.govazregents.edu The initial enzymatic attack involves a dioxygenase, which incorporates two oxygen atoms into the aromatic ring to form a diol intermediate, specifically a dichlorodifluoro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.govnih.govnih.gov This intermediate is then dehydrogenated to form the corresponding catechol (3,5-dichloro-4,6-difluorocatechol, for instance). nih.govnih.gov Subsequent enzymatic action leads to the cleavage of the aromatic ring, typically via an ortho- or meta-cleavage pathway, which further breaks down the molecule, eventually leading to mineralization into carbon dioxide, water, and halide ions. nih.govnih.gov

Under anaerobic conditions, a different mechanism, known as reductive dehalogenation or halorespiration, can occur. azregents.edumdpi.com In this process, certain anaerobic bacteria use the chlorinated benzene (B151609) as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process would sequentially de-chlorinate the molecule, producing chlorodifluorobenzene and eventually difluorobenzene, which may then be susceptible to further degradation.

Table 1: Generalized Aerobic Biodegradation Pathway for Dichlorobenzenes

| Step | Reaction | Key Enzyme Class | Intermediate/Product |

| 1 | Dioxygenation | Dioxygenase | Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene |

| 2 | Dehydrogenation | Dehydrogenase | Dichlorocatechol |

| 3 | Ring Cleavage | Dioxygenase | Dichloromuconate |

| 4 | Further Metabolism | Various | Mineralization (CO₂, H₂O, Cl⁻) |

This table represents a generalized pathway based on studies of dichlorobenzenes. The presence of fluorine atoms on this compound would influence reaction rates and potentially the specific enzymes involved.

Volatilization and Adsorption/Desorption Dynamics in Environmental Compartments

The movement of this compound between water, air, soil, and sediment is controlled by its physical properties, such as its volatility and its affinity for organic matter.

Volatilization: The tendency of a chemical to move from water to air is quantified by its Henry's Law constant. While a specific value for this compound is not available in compiled databases henrys-law.orghenrys-law.org, its behavior can be inferred. Compounds with low water solubility and relatively high vapor pressure tend to volatilize readily. Given its structure, it is expected to have a significant tendency to partition from aquatic systems into the atmosphere.

Adsorption/Desorption: In soil and aquatic sediments, the primary mechanism for the retention of non-polar organic compounds like this compound is adsorption to organic matter. researchgate.netnih.gov The extent of this adsorption is strongly correlated with the compound's octanol-water partition coefficient (Kow), a measure of its hydrophobicity. The calculated XLogP3 value for this compound is 3.4, indicating a significant tendency to adsorb to soil and sediment particles rather than remaining dissolved in water. nih.gov This adsorption reduces its bioavailability for microbial degradation and its mobility in groundwater but also makes it more persistent in the solid phases of the environment. researchgate.net Desorption, the release from these particles, can be a slow process, leading to long-term contamination of soil and sediments. The presence of organic matter, such as compost, has been shown to greatly reduce the diffusion and emission of similar compounds. nih.gov

Mechanistic Ecotoxicology of Halogenated Aromatic Compounds

The ecotoxicity of halogenated aromatic compounds stems from their interactions with biological molecules and systems at the cellular and subcellular levels. These interactions can trigger a cascade of events leading to adverse effects.

Molecular Mechanisms of Cellular and Subcellular Interactions

The toxicity of compounds like this compound is initiated by its delivery to a target and subsequent interaction with cellular components. mhmedical.com Due to their lipophilic (fat-loving) nature, halogenated aromatic compounds can readily partition into and interact with biological membranes. researchgate.net This interaction can disrupt membrane integrity and the function of membrane-bound proteins, such as receptors and ion channels.

Key molecular mechanisms of toxicity for this class of compounds include:

Disruption of Cellular Metabolism: Halogenated compounds can interfere with critical metabolic pathways. For instance, some organophosphate flame retardants, which share halogen substituents, have been shown to increase the rate of glycolysis and alter mitochondrial function. nih.gov

Oxidative Stress: The metabolism of aromatic compounds can sometimes lead to the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage DNA, proteins, and lipids. mhmedical.com

Alteration of Intracellular Signaling: Sustained elevation of intracellular calcium (Ca²⁺) is a harmful event that can be triggered by toxicants. This can lead to the depletion of energy reserves, dysfunction of cellular structures, and the activation of harmful enzymes. mhmedical.com

Genotoxicity: While not always the primary mechanism, some halogenated compounds or their metabolites can interact with DNA, leading to mutations or other forms of DNA damage that can compromise cellular function. researchgate.net

These interactions occur without regard to specific dosage, focusing instead on the fundamental chemical and physical properties of the molecule that drive its biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Toxicological Profiling

Quantitative Structure-Activity Relationships (QSAR) are computational models that provide a means to predict the toxicity of chemicals based on their molecular structure. mdpi.com This in-silico approach is particularly valuable for profiling data-poor chemicals like this compound, for which extensive toxicological testing may not have been performed. mdpi.comnih.gov

QSAR models are built by establishing a mathematical correlation between the chemical structure, described by molecular descriptors, and a measured biological activity or toxicological endpoint. nih.govnih.gov For a polyhalogenated benzene, key descriptors would include:

Hydrophobicity (log Kow or logP): This descriptor is crucial for predicting a chemical's ability to cross biological membranes and bioaccumulate. The calculated XLogP3 of 3.4 for this compound would be a primary input. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energy of molecular orbitals (e.g., HOMO and LUMO). They can help predict how the molecule interacts with biological macromolecules.

Steric/Topological Descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, surface area). They are important for understanding how a molecule fits into an enzyme's active site or a receptor's binding pocket.

Constitutional Descriptors: These include simple counts of atoms and bond types, such as the number of chlorine and fluorine atoms.

By inputting these descriptors for this compound into a validated QSAR model for a relevant endpoint (e.g., aquatic toxicity), a predicted toxicity value can be generated. This allows for the ranking and prioritization of chemicals for further testing without the need for extensive animal studies. nih.gov

Table 2: Relevant QSAR Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Value/Relevance for this compound |

| Physical Property | Molecular Weight | 182.98 g/mol ; relates to size and transport. nih.gov |

| Hydrophobicity | XLogP3 (logP) | 3.4; indicates potential for bioaccumulation and membrane interaction. nih.gov |

| Constitutional | Halogen Count | 2 Chlorine, 2 Fluorine; influences electronic properties and reactivity. |

| Topological | Polar Surface Area | 0 Ų; indicates non-polar nature. nih.gov |

Biotransformation Pathways and metabolite-Mediated Toxicity of this compound

The biotransformation of this compound is not well-documented in scientific literature. However, by examining the metabolic pathways of related halogenated benzenes, such as dichlorobenzenes and fluorinated aromatic compounds, a putative metabolic route can be proposed. The initial step in the aerobic degradation of aromatic compounds is typically the introduction of hydroxyl groups by monooxygenase or dioxygenase enzymes. nih.gov For chlorinated benzenes, this often leads to the formation of chlorocatechols. nih.gov

In the case of this compound, it is anticipated that microbial or mammalian cytochrome P450 enzymes would catalyze the initial oxidation of the benzene ring. This would likely result in the formation of dichlorodifluorophenols. The position of hydroxylation will be influenced by the existing substitution pattern. Subsequent enzymatic reactions could lead to further hydroxylation, forming dichlorodifluorocatechol or dichlorodifluorohydroquinone derivatives. Ring cleavage of these catecholic intermediates by dioxygenases is a critical step in the degradation pathway, leading to the formation of muconic acid derivatives which can then enter central metabolic pathways. nih.gov

The presence of both chlorine and fluorine atoms on the aromatic ring presents significant challenges to biodegradation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage particularly difficult for microbial enzymes. carusllc.com While dehalogenation of chlorinated compounds is a known microbial process, defluorination is considered a major bottleneck in the degradation of highly fluorinated compounds. carusllc.com Therefore, it is probable that the initial steps of biotransformation would involve the removal of chlorine atoms, which is a more common microbial process. nih.gov

The toxicity of this compound is likely influenced by its metabolites. The formation of reactive intermediates, such as epoxides during the initial oxidation, is a common mechanism of toxicity for aromatic compounds. epa.gov These epoxides can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. Furthermore, the liberation of fluoride (B91410) ions (F-) during any potential defluorination process can be toxic. researchgate.net While fluoride is beneficial in small doses, higher concentrations can lead to adverse health effects. researchgate.net The toxicity of dichlorobenzenes is known to target the liver and kidneys, and similar effects might be expected from this compound and its metabolites. cdc.govnih.gov Studies on fluorobenzene (B45895) have also indicated potential for liver, kidney, and nervous system damage.

Assessment of Environmental Persistence and Bioaccumulation Potential (e.g., POPs considerations)

There is a lack of specific experimental data on the environmental persistence and bioaccumulation of this compound. However, its chemical structure as a polyhalogenated benzene suggests a high potential for persistence in the environment. Halogenated organic compounds are often resistant to natural degradation processes. nih.gov The presence of multiple halogen substituents, particularly fluorine, increases the compound's stability and resistance to microbial breakdown. carusllc.com

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Log K_ow_). A higher Log K_ow_ value generally indicates a greater tendency for a chemical to accumulate in the fatty tissues of organisms. sfu.ca The estimated Log P (a common measure for Log K_ow_) for this compound is 3.4, suggesting a moderate potential for bioaccumulation. nih.gov For comparison, the Log K_ow_ for other dichlorobenzene isomers are in a similar range.

Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are used to quantify the accumulation of a chemical in an organism from its environment. While specific BAF or BCF values for this compound are not available, studies on chlorinated benzenes have been conducted. clu-in.org These studies can provide an indication of the potential for bioaccumulation. It is important to note that the presence of fluorine atoms could influence the uptake, metabolism, and excretion of the compound, potentially altering its bioaccumulation behavior compared to its non-fluorinated counterparts. nih.gov

Considering its likely persistence and moderate bioaccumulation potential, this compound could be a candidate for consideration as a Persistent Organic Pollutant (POP). POPs are chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife.

Table 1: Estimated Physicochemical Properties and Bioaccumulation Potential of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Log P (estimated) |

| This compound | 36556-37-3 | C₆H₂Cl₂F₂ | 182.98 | 3.4 nih.gov |

| 1,2-Dichlorobenzene | 95-50-1 | C₆H₄Cl₂ | 147.00 | 3.38 |

| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | 147.00 | 3.38 |

| 1,4-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | 147.00 | 3.39 |

| Fluorobenzene | 462-06-6 | C₆H₅F | 96.10 | 2.27 |

Remediation Strategies for Halogenated Aromatic Contamination

The remediation of sites contaminated with halogenated aromatic compounds like this compound is challenging due to their persistence and potential toxicity. Several strategies have been developed to address such contamination, which can be broadly categorized into physical, chemical, and biological methods.

Bioremediation utilizes microorganisms to degrade contaminants into less harmful substances. While the degradation of polyhalogenated compounds can be slow, bioremediation is often considered a cost-effective and environmentally friendly approach. utoronto.ca For chlorinated benzenes, both aerobic and anaerobic biodegradation pathways have been identified. nih.govutoronto.ca However, the presence of fluorine in this compound would likely necessitate specialized microbial consortia with defluorination capabilities, which are rare in nature. carusllc.com Bioaugmentation, the introduction of specific microorganisms to a contaminated site, could be a potential strategy to enhance the degradation of this compound.

In Situ Chemical Oxidation (ISCO) is a more aggressive remediation technique that involves injecting strong oxidizing agents into the contaminated soil and groundwater to destroy the pollutants. carusllc.comwikipedia.org Common oxidants used in ISCO include permanganate, persulfate, and Fenton's reagent. carusllc.com ISCO has been shown to be effective for a range of organic contaminants, including chlorinated solvents and other aromatic compounds. carusllc.com This method could potentially mineralize this compound to carbon dioxide, water, and halide ions.

Advanced Oxidation Processes (AOPs) are another set of chemical treatment procedures that generate highly reactive hydroxyl radicals (•OH) to oxidize contaminants. up.ac.za AOPs can be applied both in situ and ex situ and include processes like ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and photocatalysis. These methods are generally effective in degrading a wide range of refractory organic compounds.

The selection of the most appropriate remediation strategy will depend on various site-specific factors, including the concentration and extent of contamination, soil and groundwater characteristics, and regulatory requirements. A combination of different technologies, such as bioremediation following chemical oxidation, might be necessary to achieve effective cleanup of sites contaminated with persistent compounds like this compound. battelle.org

Table 2: Overview of Remediation Technologies for Halogenated Aromatic Compounds

| Technology | Description | Applicability to this compound |

| Bioremediation | Use of microorganisms to degrade contaminants. | Potentially effective, but likely slow due to the presence of fluorine. May require bioaugmentation with specialized microbes. nih.govcarusllc.com |

| In Situ Chemical Oxidation (ISCO) | Injection of strong chemical oxidants to destroy contaminants in place. | Likely effective for the destruction of the aromatic ring. carusllc.comwikipedia.org |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize contaminants. | Potentially effective for complete mineralization. up.ac.za |

| Thermal Desorption | Heating contaminated soil to volatilize contaminants for collection and treatment. | Can be effective but is energy-intensive and may create harmful byproducts if not properly controlled. |

| Activated Carbon Adsorption | Use of activated carbon to adsorb contaminants from water or air. | Effective for containment and removal from a fluid stream, but does not destroy the contaminant. |

Applications in Advanced Materials and Specialized Chemical Synthesis

1,3-Dichloro-2,4-difluorobenzene as a Building Block in Materials Science

The distinct electronic and steric properties of this compound make it a valuable component in the field of materials science, particularly in the synthesis of liquid crystals and high-performance polymers.

Synthesis of Novel Liquid Crystalline Compounds with Tailored Optical Properties

The synthesis of terphenyl systems with 2,3-difluoro substituents has been explored to produce host ferroelectric liquid crystals with lower viscosity. This highlights the importance of the difluorophenyl motif in designing liquid crystalline materials with specific and desirable characteristics for advanced display applications.

Precursor for High-Performance Polymers and Specialty Resins

Fluorinated aromatic compounds are recognized for their role as monomers in the synthesis of high-performance polymers and specialty resins, valued for their high-temperature stability and chemical resistance. While specific examples detailing the use of this compound in this context are not prevalent in the reviewed literature, the analogous compound 1,3-Dichloro-2,5-difluorobenzene is identified as a key monomer for producing special polymers. masterorganicchemistry.com The unique molecular structure of such compounds, containing conjugated double bonds, endows the resulting polymers with specific and advantageous physical and chemical properties. masterorganicchemistry.com

Polymers derived from dichlorodifluorobenzene isomers are anticipated to exhibit excellent heat resistance, mechanical strength, and electrical insulation, making them suitable for applications in electronics and other demanding environments. The synthesis of poly(arylene ether)s, a class of high-performance thermoplastics, often involves the nucleophilic aromatic substitution of activated dihalo-aromatic compounds. The chlorine and fluorine substituents on the this compound ring can serve as reactive sites for polymerization reactions with bisphenolates to form robust polyether chains.

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

The halogenated benzene (B151609) ring of this compound provides a foundational structure for the synthesis of a wide range of biologically active molecules, serving as a versatile scaffold for creating diverse compound libraries and introducing fluorine to modulate molecular properties.

Chemical Scaffolds for Diverse Compound Libraries

In the realm of drug discovery and agrochemical development, the generation of compound libraries based on a common chemical scaffold is a powerful strategy for identifying new lead compounds. Fluorinated aromatic compounds are particularly valuable as scaffolds due to the often-beneficial effects of fluorine on biological activity.

For instance, the related compound 3,5-dichloro-2,4-difluoroaniline, which can be synthesized from 2,4-difluoronitrobenzene, serves as a key intermediate in the production of the insecticide teflubenzuron. google.com This demonstrates the utility of the dichlorodifluorobenzene core as a foundational structure for building complex agrochemical molecules. By analogy, this compound can be envisioned as a starting point for generating libraries of compounds with potential pesticidal or pharmaceutical activity through sequential and varied chemical modifications of its reactive sites.

Development of Bioisosteres through Fluorine Introduction

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The introduction of fluorine is a common tactic in the design of bioisosteres to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

While direct examples of bioisosteres derived from this compound are not explicitly detailed in the available literature, the principles of bioisosteric replacement strongly support its potential in this area. The dichlorodifluorophenyl moiety can be incorporated into lead compounds to replace other aromatic systems, potentially leading to improved biological activity and drug-like properties. The high electronegativity and small size of fluorine allow it to modulate the electronic environment of the molecule without significant steric hindrance, a key consideration in bioisostere design.

Regio- and Stereoselective Routes to Chiral Fluorinated Moieties

The selective functionalization of polysubstituted aromatic rings is a critical challenge in organic synthesis. The distinct reactivity of the chlorine and fluorine atoms on this compound, as well as the influence of their positions on the aromatic ring, allows for regioselective reactions. Nucleophilic aromatic substitution (SNAr) reactions on related difluorobenzene derivatives have been shown to proceed with high regioselectivity, which is influenced by the nature of the nucleophile and the reaction conditions. This suggests that this compound can be selectively functionalized at specific positions to build complex molecular architectures.

While the direct use of this compound in stereoselective routes to chiral fluorinated moieties is not well-documented, the principles of asymmetric synthesis can be applied to its derivatives. After a regioselective functionalization, subsequent reactions can be designed to introduce chirality, leading to the synthesis of enantiomerically pure fluorinated compounds. The development of such synthetic routes is crucial for the preparation of modern pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit the desired biological activity.

Fundamental Research in Organofluorine Chemistry

This compound serves as a valuable substrate in fundamental organofluorine chemistry research, providing insights into the behavior of carbon-fluorine bonds and enabling the development of new synthetic methodologies. Its unique substitution pattern of alternating activating and deactivating groups, along with the presence of two different types of carbon-halogen bonds (C-F and C-Cl), makes it an intriguing molecule for studying reactivity and selectivity.

Exploring the Unique Reactivity of Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes organofluorine compounds highly stable but also challenging to functionalize through C-F bond cleavage. digitellinc.com Research into the activation of these inert bonds is a significant area of organofluorine chemistry, with implications for the synthesis of complex molecules and the degradation of persistent fluorinated compounds. digitellinc.comnih.gov

Polyhalogenated aromatic compounds like this compound are excellent model systems for studying the selective activation of C-F bonds. The presence of multiple halogen atoms influences the electronic properties of the aromatic ring and the individual C-F bonds, creating a complex reactivity profile. Researchers are investigating methods to cleave a specific C-F bond in the presence of other C-F and C-Cl bonds, which are typically more reactive.

Recent advancements have focused on using highly reactive species or catalytic systems to overcome the high bond dissociation energy of the C-F bond. For instance, organic photoredox catalysts are being developed that can efficiently reduce C-F bonds to generate carbon-centered radicals. digitellinc.comnih.gov These radicals can then be intercepted for subsequent reactions, offering a mild and general pathway for utilizing organofluorides as versatile synthons. digitellinc.comresearchgate.net Studies on various fluoroarenes show that the rate and selectivity of C-F activation are highly dependent on the substitution pattern on the aromatic ring. researchgate.net While specific studies focusing solely on this compound are not prevalent in the provided results, the principles derived from research on related molecules like 1,2,3-trifluorobenzene and tetrafluorobenzenes are directly applicable. researchgate.net These studies pave the way for understanding how the electronic environment in this compound would influence its interaction with catalytic systems designed for C-F activation.

Advances in Fluorinated Aromatic Synthesis and Functionalization

This compound is a key building block for the synthesis of more complex fluorinated aromatic compounds. The differential reactivity of its C-H, C-Cl, and C-F bonds allows for stepwise and selective functionalization. Traditional methods for creating fluoroaromatics, such as the Balz-Schiemann reaction, often produce significant waste. jmu.edu Therefore, using pre-fluorinated building blocks like this compound is a more efficient strategy.

The chlorine atoms in this compound are more susceptible to nucleophilic aromatic substitution (SNAr) than the fluorine atoms, especially if there is an activating group (like a nitro group) on the ring. researchgate.net Conversely, the fluorine atoms strongly influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring.

For example, related compounds like 2,4-difluoronitrobenzene can be chlorinated to produce 3,5-dichloro-2,4-difluoronitrobenzene, demonstrating a typical electrophilic substitution pathway. google.com The resulting nitro-compound can then be reduced to an aniline (B41778), which serves as a precursor for a wide range of other derivatives. google.com Similarly, the synthesis of 1,5-dichloro-2,4-difluoro-3-iodobenzene from 1,3-dichloro-4,6-difluorobenzene showcases how these scaffolds can be further halogenated to create even more versatile intermediates. vanderbilt.edu These examples highlight the synthetic utility of the dichlorodifluorobenzene core structure in accessing polysubstituted aromatic rings that are central to pharmaceuticals and agrochemicals.

| Starting Material | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| 2,4-Difluoronitrobenzene | Cl₂, Iodine (catalyst), Polar solvent, 120-160°C | 3,5-Dichloro-2,4-difluoronitrobenzene | Electrophilic Chlorination |

| 3,5-Dichloro-2,4-difluoronitrobenzene | H₂, Pd/C or Fe powder | 3,5-Dichloro-2,4-difluoroaniline | Nitro Group Reduction |